(1Z)-1-(3,4-dimethoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine
Description
Properties
IUPAC Name |
(Z)-1-(3,4-dimethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-16-10-4-3-9(5-11(10)17-2)6-14-15-7-12-13-8-15/h3-8H,1-2H3/b14-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPICALCFHAXGE-NSIKDUERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C=NN=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\N2C=NN=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59670-49-4 | |
| Record name | (3,4-DIMETHOXY-BENZYLIDENE)-(1,2,4)TRIAZOL-4-YL-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (1Z)-1-(3,4-dimethoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of triazole derivatives often involves interactions with specific biological targets, including enzymes and receptors. This compound is hypothesized to exert its effects through:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes involved in fungal cell wall synthesis and certain cancer pathways.
- Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity by scavenging free radicals.
- Modulation of Signaling Pathways : Potential interactions with signaling pathways related to cell proliferation and apoptosis.
Biological Assays and Efficacy
A variety of studies have investigated the biological activity of (1Z)-1-(3,4-dimethoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine. The following table summarizes key findings from recent research:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Antifungal Activity | Disk diffusion | Inhibition zones observed against Candida species. |
| Study 2 | Anticancer Activity | MTT assay | IC50 values indicated significant cytotoxicity in breast cancer cell lines. |
| Study 3 | Antioxidant Activity | DPPH assay | High scavenging activity compared to standard antioxidants. |
Case Study 1: Antifungal Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antifungal properties of the compound against various fungal strains. The results indicated that it exhibited significant antifungal activity with minimal cytotoxicity towards human cells. The mechanism was attributed to the inhibition of ergosterol biosynthesis.
Case Study 2: Anticancer Potential
Research conducted on the anticancer effects demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing novel anticancer agents.
Case Study 3: Antioxidative Effects
In a recent investigation, the antioxidative capacity was assessed using different assays (DPPH and ABTS). The results showed that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential use in preventing oxidative stress-related diseases.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound provides greater electron-donating capacity and steric bulk compared to the 4-methoxy analog . This may enhance stability and π-π stacking interactions in biological targets.
- Functional Group Impact : Acrylamide-linked analogs (e.g., ) lack the imine group, reducing susceptibility to hydrolysis but modifying hydrogen-bonding capabilities.
Q & A
Basic: What are the standard synthetic routes for preparing (1Z)-1-(3,4-dimethoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine, and how are key intermediates characterized?
Methodological Answer:
The synthesis typically involves condensation of a substituted aniline derivative (e.g., 4H-1,2,4-triazol-4-amine) with a dimethoxyphenyl aldehyde. Key steps include:
- Reaction Setup: Refluxing equimolar amounts of the amine and aldehyde in absolute ethanol with catalytic glacial acetic acid for 4–8 hours .
- Workup: Cooling the mixture, filtering the precipitate, and recrystallizing from ethanol to achieve purity.
- Characterization: Intermediates are validated using FT-IR (e.g., imine C=N stretch at ~1670 cm⁻¹) and NMR (to confirm Z-configuration via coupling constants). Advanced purification techniques, such as column chromatography, may be required for stereochemical control .
Advanced: How can computational methods like DFT aid in predicting the reactivity and electronic properties of this methanimine derivative?
Methodological Answer:
Density Functional Theory (DFT) calculations provide insights into:
- Electron Distribution: Mapping HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the triazole ring’s nitrogen atoms often act as electron-donating centers .
- Reactivity Pathways: Simulating transition states for imine formation or hydrolysis to optimize reaction conditions.
- Non-Covalent Interactions: Analyzing hydrogen-bonding or π-π stacking potential with biological targets (e.g., enzymes) using docking studies .
Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- FT-IR: Identifies functional groups (e.g., C=N at ~1640–1680 cm⁻¹, aromatic C-H stretches) .
- NMR: ¹H NMR confirms Z-configuration via coupling constants (e.g., J ≈ 10–12 Hz for transoid protons in imines). ¹³C NMR resolves methoxy and triazole carbons .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- X-ray Crystallography: Resolves stereochemistry and crystal packing, though single-crystal growth may require slow evaporation techniques .
Advanced: What strategies are employed to resolve contradictions in reported biological activity data across different studies?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) require:
- Assay Standardization: Replicating studies under identical conditions (pH, temperature, cell lines) .
- Metabolic Stability Tests: Assessing compound degradation in vitro (e.g., liver microsome assays) to rule out false negatives.
- Dose-Response Curves: Quantifying IC₅₀ values across multiple concentrations to confirm potency thresholds.
- Structural Analog Comparison: Testing derivatives (e.g., varying methoxy or triazole substituents) to isolate structure-activity relationships .
Basic: What are the common challenges in achieving high stereoselectivity during the synthesis of Z-configured imines like this compound?
Methodological Answer:
- Reaction Conditions: Acidic media (e.g., glacial acetic acid) favor Z-configuration by stabilizing the imine via protonation of the intermediate .
- Steric Effects: Bulky substituents on the aldehyde (e.g., 3,4-dimethoxyphenyl) hinder rotation, locking the Z-form.
- Catalytic Optimization: Transition metal catalysts (e.g., ZnCl₂) may enhance selectivity but require rigorous removal to avoid contamination .
Advanced: How do substituents on the triazole ring influence the compound’s interaction with biological targets, and what in silico approaches validate these interactions?
Methodological Answer:
- Triazole Modifications: Electron-withdrawing groups (e.g., nitro) enhance hydrogen-bonding with enzyme active sites, while hydrophobic substituents (e.g., methyl) improve membrane permeability .
- Molecular Dynamics (MD) Simulations: Track binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories).
- Free Energy Calculations: Use MM-PBSA/GBSA to quantify binding affinities. For example, triazole derivatives with 4H-substituents show ΔG ≈ -8 kcal/mol for kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
